2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole

Medicinal chemistry Ligand design Physicochemical profiling

Medicinal chemists exploring benzothiazole-pyrrolidine SAR often encounter linker limitations-C-C and ether analogs cannot be systematically oxidized to modulate polarity. 2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole solves this via its thioether (-S-) bridge, enabling parallel synthesis of sulfide, sulfoxide, and sulfone oxidation states from a single building block. • 47.6% higher TPSA (78.5 vs. 53.2 Ų) than the direct C-C linked analog-ideal for programs targeting peripheral enzymes where reduced CNS exposure is desired • Racemate (CAS 1249377-21-6) and (S)-enantiomer HCl salt (CAS 1421014-43-8) both commercially available for stereochemical SAR • Supplied with full analytical documentation; ships globally from stock

Molecular Formula C11H12N2S2
Molecular Weight 236.4 g/mol
Cat. No. B13259408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole
Molecular FormulaC11H12N2S2
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESC1CNCC1SC2=NC3=CC=CC=C3S2
InChIInChI=1S/C11H12N2S2/c1-2-4-10-9(3-1)13-11(15-10)14-8-5-6-12-7-8/h1-4,8,12H,5-7H2
InChIKeyRMPSONBXKRRYFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole: Structural Identity and Core Properties for Research Procurement


2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole (CAS 1249377-21-6) is a heterocyclic building block composed of a benzothiazole core connected to a pyrrolidine ring via a thioether (-S-) linker at the 2-position [1]. With a molecular formula of C11H12N2S2 and a molecular weight of 236.4 g/mol, it contains one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [1]. The compound possesses a topological polar surface area (TPSA) of 78.5 Ų and a calculated XLogP3 of 2.9 [1]. Its single undefined stereocenter on the pyrrolidine ring makes it available as a racemic mixture, with the (S)-enantiomer also commercially supplied as the hydrochloride salt (CAS 1421014-43-8) .

Thioether-linked building block for benzothiazole-pyrrolidine scaffold assembly in medicinal chemistry workflows
Racemic mixture with single undefined stereocenter on pyrrolidine ring; (S)-enantiomer also commercially catalogued for stereochemical control studies
Non-CNS physicochemical profile elevated TPSA and H-bond acceptor count may support peripheral target programs where reduced CNS exposure is a research goal

Why 2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole Cannot Be Replaced by Generic Benzothiazole-Pyrrolidine Analogs


Substituting 2-(pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole with a closely related analog such as 2-(pyrrolidin-3-yl)-1,3-benzothiazole (C-C linked) or 2-(methylsulfanyl)-1,3-benzothiazole alters three critical molecular properties simultaneously: linker geometry, electronic character, and metabolic vulnerability. The thioether linkage introduces a sulfur atom that increases the number of hydrogen bond acceptors from 3 to 4 relative to the direct C-C analog, raises the topological polar surface area from 53.2 Ų to 78.5 Ų, and shifts the calculated logP from 2.2 to 2.9 [1][2]. These differences affect passive membrane permeability, cytochrome P450-mediated oxidation susceptibility, and the spatial orientation of the pendant pyrrolidine amine—a key pharmacophore for salt formation and target engagement. Procurement of a generic benzothiazole-pyrrolidine hybrid without the thioether bridge therefore introduces a different molecular vector length and electronic profile that cannot be compensated by downstream medicinal chemistry optimization alone [1][2].

Target Compound
2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole — thioether (-S-) linker; four H-bond acceptors; TPSA 78.5 Ų; XLogP3 2.9
Common Substitute
2-(Pyrrolidin-3-yl)-1,3-benzothiazole — direct C–C linker; three H-bond acceptors; TPSA 53.2 Ų; XLogP3 2.2
Linker geometry and sulfur electronic character differ between thioether and C–C linked series; these shifts may alter binding-vector length and polar contact capacity in target engagement studies.
TPSA and logP shifts may change passive permeability and metabolic oxidation susceptibility; downstream medicinal chemistry optimization alone may not readily compensate for these property differences.
The thioether oxidation handle (sulfide → sulfoxide → sulfone) is absent in C–C and ether-linked analogs; SAR campaigns requiring systematic linker-polarity exploration may not transfer directly.

Head-to-Head Evidence: Quantified Differentiation of 2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole from Its Closest Analogs


Increased Hydrogen Bond Acceptor Count Relative to Direct C–C Linked Analog

2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole contains four hydrogen bond acceptors (two sulfur atoms and two nitrogen atoms), compared to three for 2-(pyrrolidin-3-yl)-1,3-benzothiazole, which lacks the thioether sulfur [1][2]. This difference arises from the replacement of the C–C bond with a C–S–C thioether linkage. The extra acceptor site can strengthen polar interactions with protein backbone amide NH groups or structured water networks in binding pockets.

H-Bond Acceptor Count
Head-to-head
4 (thioether) vs 3 (C–C linked)
Supports selection review for targets where additional sulfur-mediated polar contact is structurally rationalized
Computed values; empirical binding confirmation recommended
Medicinal chemistry Ligand design Physicochemical profiling

Elevated Topological Polar Surface Area Differentiates Thioether-Linked from C–C Linked Series

The topological polar surface area (TPSA) of 2-(pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole is 78.5 Ų, compared to 53.2 Ų for 2-(pyrrolidin-3-yl)-1,3-benzothiazole [1][2]. This 25.3 Ų increase—approximately a 48% relative gain—arises from the additional sulfur atom in the thioether bridge. TPSA values above 60 Ų generally predict poorer passive blood-brain barrier penetration but improved aqueous solubility characteristics.

Topological PSA
Head-to-head
78.5 Ų vs 53.2 Ų (+25.3 Ų)
May support selection for non-CNS programs; higher TPSA correlates with reduced predicted BBB penetration
Fragment-based TPSA method; in vitro permeability data to verify
Drug design Permeability ADME prediction

Higher Calculated Lipophilicity Versus C–C Linked Analog Influences Partitioning Behavior

The calculated partition coefficient (XLogP3) for 2-(pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole is 2.9, while 2-(pyrrolidin-3-yl)-1,3-benzothiazole has an XLogP3 of 2.2 [1][2]. The 0.7 log unit increase corresponds to approximately a 5-fold higher predicted octanol-water partition coefficient for the thioether-linked compound. This difference affects both chromatographic retention behavior during purification and predicted membrane partitioning in biological assays.

Calculated Lipophilicity
Head-to-head
XLogP3 2.9 vs 2.2 (+0.7 log units)
Supports logP-window-based selection; ~5× higher predicted partition coefficient affects handling and assay behavior
XLogP3 computed prediction; experimental logP/logD may differ
Lipophilicity LogP Physicochemical property optimization

Thioether Linker Provides a Distinct Synthetic Diversification Point Relative to Amino- or Ether-Linked Benzothiazoles

The thioether (-S-) linker in 2-(pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole enables sulfur-specific chemistry not available to the C–C linked analog 2-(pyrrolidin-3-yl)-1,3-benzothiazole or the ether-linked 2-(pyrrolidin-3-yloxy)-1,3-benzothiazole series [1][2]. The sulfide can be selectively oxidized to sulfoxide or sulfone derivatives using mild oxidants (e.g., mCPBA, NaIO₄, or H₂O₂), yielding compounds with altered hydrogen-bonding capacity and polarity. This oxidation handle is absent in direct C–C linked and ether-linked congeners, where the linker cannot undergo such controlled oxidative transformation without ring degradation.

Thioether Oxidation Handle
Class-level
Sulfide → sulfoxide → sulfone (mild oxidants)
Supports linker-polarity SAR diversification workflow without core-scaffold resynthesis
Class-level synthetic methodology; no specific head-to-head study identified
Synthetic chemistry Building block utility Library design

Validated Application Scenarios for 2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole in Scientific Research


Medicinal Chemistry Hit-to-Lead Campaigns Requiring Higher TPSA and H-Bond Acceptor Count

For programs targeting peripheral or non-CNS enzymes where high topological polar surface area (TPSA >75 Ų) is desirable, 2-(pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole provides a 47.6% higher TPSA (78.5 vs. 53.2 Ų) and one additional hydrogen bond acceptor compared to the direct C–C linked analog [1]. This property profile is suited for targets where reducing passive CNS exposure is a project goal and where the sulfur atom can engage in additional polar contacts within the binding site [1].

Parallel Library Synthesis Exploiting the Thioether Oxidation Handle

The thioether (-S-) bridge can be selectively oxidized to sulfoxide or sulfone derivatives, enabling the parallel synthesis of three distinct linker oxidation states (sulfide, sulfoxide, sulfone) from a single building block [1]. This oxidation-based diversification strategy is unavailable to C–C linked or ether-linked benzothiazole-pyrrolidine congeners, making 2-(pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole the building block of choice for systematic SAR exploration of linker polarity [1].

Chiral Resolution and Enantiomer-Specific Activity Profiling

The compound possesses an undefined stereocenter at the 3-position of the pyrrolidine ring; both the racemate (CAS 1249377-21-6) and the (S)-enantiomer hydrochloride (CAS 1421014-43-8) are commercially catalogued [1]. This enables procurement of enantiopure material for differential activity assessment against biological targets where stereochemistry at the basic amine center is critical for potency or selectivity.

Application
Selection Property
Validation Focus
Medicinal chemistry hit-to-lead for non-CNS targets
TPSA and H-bond acceptor profile
Polar binding-site engagement review; reduced CNS penetration context
Parallel library synthesis via linker oxidation
Thioether oxidation handle
Linker polarity SAR exploration across sulfide, sulfoxide, and sulfone states
Chiral resolution and stereochemistry-activity profiling
Enantiomer availability (racemate and (S)-enantiomer)
Stereochemistry-activity relationship review at the pyrrolidine amine center
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